N6-[(2-chlorophenyl)methyl]-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N6-[(2-Chlorophenyl)methyl]-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
Properties
IUPAC Name |
6-N-[(2-chlorophenyl)methyl]-4-N-(3-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN6O/c1-33-20-12-7-9-18(14-20)29-23-21-16-28-32(19-10-3-2-4-11-19)24(21)31-25(30-23)27-15-17-8-5-6-13-22(17)26/h2-14,16H,15H2,1H3,(H2,27,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKBJVKPSTYWNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-[(2-chlorophenyl)methyl]-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
N6-[(2-chlorophenyl)methyl]-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N6-[(2-chlorophenyl)methyl]-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Key Observations:
- N4 Substituents : Electron-withdrawing groups (e.g., 3-chlorophenyl in ) may enhance binding to hydrophobic kinase pockets, while electron-donating groups (e.g., 3-methoxyphenyl in the target compound) improve solubility and modulate electronic interactions .
- Polar groups like 3-methoxypropyl () balance these properties.
Biological Activity
N6-[(2-chlorophenyl)methyl]-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential therapeutic applications, particularly in oncology and as kinase inhibitors. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential clinical applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a pyrazolo[3,4-d]pyrimidine core substituted with various aromatic groups that enhance its biological activity.
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine series often act as inhibitors of specific kinases involved in cancer progression. For instance:
- Casein Kinase 1 (CK1) Inhibition : Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit CK1, which is implicated in several cancers and neurological disorders. The inhibition of CK1 leads to altered signaling pathways that can suppress tumor growth .
- Epidermal Growth Factor Receptor (EGFR) Inhibition : Certain derivatives have been designed to target EGFR, showing promising anti-proliferative effects against cancer cell lines such as A549 and HCT-116. For example, one derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR .
In Vitro Studies
Table 1 summarizes the biological activities of this compound and related compounds:
| Compound | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| This compound | CK1 | 78 | Various |
| Derivative 12b | EGFR WT | 0.016 | A549 |
| Derivative 12b | EGFR T790M | 0.236 | A549 |
| Other derivatives | MCF-7 | 45–97 | MCF-7 |
| Other derivatives | HCT-116 | 6–99 | HCT-116 |
Note : IC50 values represent the concentration required to inhibit cell growth by 50%.
Mechanistic Insights
Flow cytometric analyses revealed that certain derivatives induce apoptosis and arrest the cell cycle at the S and G2/M phases. The increase in the BAX/Bcl-2 ratio indicates a shift towards pro-apoptotic signaling pathways .
Case Studies
Recent studies have highlighted the therapeutic potential of pyrazolo[3,4-d]pyrimidines in clinical settings:
- Cancer Treatment : A study focused on a series of pyrazolo[3,4-d]pyrimidines demonstrated significant anti-proliferative effects across multiple cancer cell lines. The most potent compounds were found to selectively inhibit kinase activity associated with tumor growth .
- Neurological Disorders : Research into CK1 inhibitors has shown promise for treating neurodegenerative diseases linked to aberrant kinase signaling .
Q & A
Q. What are the established synthetic routes for N6-[(2-chlorophenyl)methyl]-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine?
The compound is synthesized via nucleophilic substitution reactions on a pyrazolo[3,4-d]pyrimidine core. A common approach involves reacting 4,6-dichloropyrimidine derivatives with substituted anilines (e.g., 3-methoxyaniline) under basic conditions (e.g., DIEA in ethanol) to install the N4-aryl group. Subsequent alkylation with 2-chlorobenzyl bromide introduces the N6-substituent. Solvent choice (e.g., ethanol or acetonitrile) and reaction temperature (ambient to reflux) critically influence yield and purity .
Q. How is structural characterization of this compound performed?
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for verifying bond angles, torsion angles, and hydrogen-bonding networks in pyrazolo-pyrimidine derivatives .
- Spectroscopy : 1H NMR (400 MHz, CD3OD) resolves substituent-specific signals (e.g., aromatic protons of the 3-methoxyphenyl group at δ 6.8–7.2 ppm, pyrazole methyl groups at δ 2.27 ppm). IR spectroscopy confirms functional groups (e.g., C=O stretches at ~1680 cm⁻¹) .
Q. What solubility and stability data are available for this compound?
Solubility is highly solvent-dependent: moderate in DMSO (>10 mM) but poor in aqueous buffers (<1 µM). Stability studies in DMSO at 25°C show <5% degradation over 72 hours. Precipitation in polar solvents (e.g., water) necessitates formulation with co-solvents like PEG-400 for in vitro assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize kinase inhibition?
- Substituent effects : The 2-chlorophenylmethyl group at N6 enhances selectivity for tyrosine kinases (e.g., Bcr-Abl) by occupying hydrophobic pockets. The 3-methoxyphenyl group at N4 modulates electron density, affecting binding affinity .
- Methodology : Competitive binding assays (e.g., ATP-competitive inhibition assays) paired with molecular docking (using software like AutoDock Vina) quantify IC50 values and predict binding modes .
Q. What experimental designs address contradictions in reported IC50 values across studies?
Discrepancies arise from assay conditions (e.g., ATP concentration, pH). To resolve these:
- Standardize assay protocols (e.g., 1 mM ATP, pH 7.4, 25°C).
- Use orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) to validate binding kinetics.
- Include positive controls (e.g., imatinib for kinase inhibition) to calibrate results .
Q. How can in vivo efficacy be evaluated while minimizing off-target effects?
- Model selection : Use xenograft models (e.g., K562 leukemia cells in nude mice) with pharmacokinetic profiling (plasma half-life, bioavailability).
- Dosing strategy : Optimize via staggered dosing (e.g., 10 mg/kg twice daily) to maintain therapeutic levels without hepatotoxicity.
- Off-target screening : Employ kinome-wide profiling (e.g., KinomeScan) to identify unintended kinase interactions .
Q. What computational methods predict metabolic pathways and potential toxicity?
- Software tools : SwissADME predicts Phase I/II metabolism (e.g., CYP3A4-mediated oxidation of the pyrimidine ring).
- Toxicity endpoints : Use ProTox-II to flag hepatotoxicity risks linked to the chlorophenyl group. Validate with in vitro hepatocyte assays .
Methodological Challenges & Solutions
Q. How to resolve low crystallinity in X-ray diffraction studies?
- Crystallization optimization : Screen solvents (e.g., acetonitrile/water mixtures) and employ vapor diffusion techniques.
- Data collection : Use synchrotron radiation for weakly diffracting crystals. SHELXD or SHELXE can phase low-resolution data (<2.0 Å) .
Q. What strategies improve yield in multi-step synthesis?
- Intermediate purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) after each step.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) for steps like SNAr reactions .
Q. How to validate target engagement in cellular assays?
- Cellular thermal shift assays (CETSA) : Confirm compound binding by measuring protein melting shifts.
- RNAi knockdown : Correlate target protein reduction with diminished compound efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
